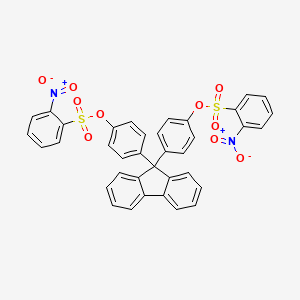
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide
Übersicht
Beschreibung
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Another area of interest is the potential use of N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide is not fully understood. However, studies have shown that this compound exerts its cytotoxic and anti-inflammatory effects through various pathways. One of the main pathways involves the inhibition of the NF-κB signaling pathway, which is a pathway that plays a crucial role in regulating the immune response and cell survival. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide exhibits significant biochemical and physiological effects. Studies have shown that this compound has a high affinity for certain receptors, such as the mu-opioid receptor and the dopamine D2 receptor. Additionally, this compound has been shown to modulate the activity of various enzymes, such as caspases and cyclooxygenases. These effects contribute to the compound's potential as an anticancer and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide in lab experiments is its significant cytotoxic and anti-inflammatory activity. This makes it a potential candidate for the development of new anticancer and anti-inflammatory drugs. Additionally, this compound is relatively easy to synthesize and has been extensively studied, which makes it a valuable tool for scientific research.
However, there are also some limitations to using N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits significant cytotoxic activity against cancer cells, but it can also be toxic to normal cells at high concentrations. Additionally, this compound has been shown to have low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide. One potential direction is the development of new anticancer and anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for studies to investigate the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
In conclusion, N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs based on its properties.
Eigenschaften
IUPAC Name |
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22-14-8-7-13-20(22)21(24-16-18-9-3-1-4-10-18)15-23(27)25-17-19-11-5-2-6-12-19/h1-14,21,24,26H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKCJOISIONHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(benzylamino)-3-(2-hydroxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






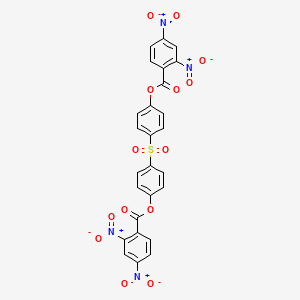
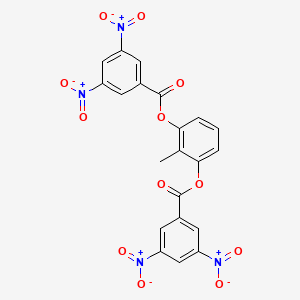
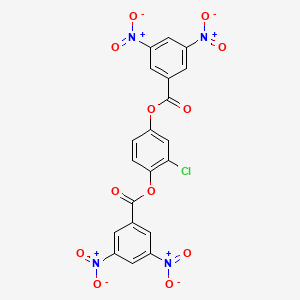

![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)
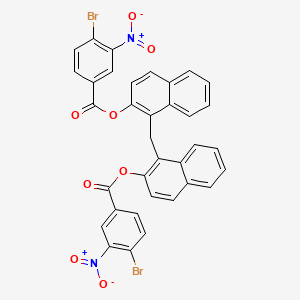
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)

![4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile](/img/structure/B3824885.png)

